molecular formula C11H12O4 B1674879 2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- CAS No. 132074-82-9

2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-

Cat. No. B1674879
M. Wt: 208.21 g/mol
InChI Key: ZYNGLDJNLYFSIV-CZFMBXACSA-N
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Description

In general, furanones are a class of organic compounds that consist of a five-membered lactone ring. They are known for their diverse range of biological activities and are often found in natural products.



Synthesis Analysis

The synthesis of furanones can be achieved through various methods, including the cyclization of γ,γ-disubstituted α,β-unsaturated ketones or the condensation of 1,4-diketones.



Molecular Structure Analysis

Furanones have a five-membered lactone ring, which means they contain a cyclic ester. This structure can influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Furanones can undergo a variety of chemical reactions, including additions, substitutions, and ring-opening reactions, depending on the specific substituents present on the furanone ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of a furanone would depend on its specific structure. Factors that could influence these properties include the presence and position of substituents on the furanone ring.


Safety And Hazards

Like with any chemical compound, the safety and hazards associated with a furanone would depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information.


Future Directions

The study of furanones is a vibrant field due to their presence in natural products and their diverse biological activities. Future research may focus on the synthesis of new furanone derivatives, the study of their biological activities, and their potential applications in medicine and other fields.


properties

IUPAC Name

(5E)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(Z)-3-hydroxyprop-1-enyl]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3-,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNGLDJNLYFSIV-KKHLZRMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=CC=CCO)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=C(C(=O)O/C1=C/C=C/CO)/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-

CAS RN

132074-82-9
Record name Lissoclinolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132074829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 2
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 3
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 4
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 5
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 6
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-

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